2,3,5,6-Tetramethoxybenzonitrile

Description

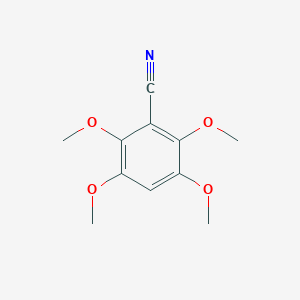

2,3,5,6-Tetramethoxybenzonitrile is a benzonitrile derivative featuring four methoxy (-OCH₃) groups at the 2, 3, 5, and 6 positions of the benzene ring. This substitution pattern creates a highly symmetrical structure, which influences its electronic and steric properties.

Properties

CAS No. |

72424-29-4 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2,3,5,6-tetramethoxybenzonitrile |

InChI |

InChI=1S/C11H13NO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,1-4H3 |

InChI Key |

JBNRFKVMINTKAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C#N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxybenzonitrile typically involves the methoxylation of benzonitrile derivatives. One common method is the reaction of 2,3,5,6-tetramethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of tetramethoxyquinone.

Reduction: Formation of tetramethoxybenzylamine.

Substitution: Formation of various substituted benzonitriles depending on the substituent introduced

Scientific Research Applications

2,3,5,6-Tetramethoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethoxybenzonitrile is primarily related to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Evidence from torsion angle studies highlights the conformational stability of methoxy-substituted compounds. For example, derivatives of 2,3,5,6-tetramethoxybenzonitrile (referred to as 2A–2E in the literature) exhibit minimal torsion angle variations (0–1°), indicating rigid molecular conformations due to methoxy group symmetry and steric alignment . In contrast, comparisons with 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine reveal larger torsion angle differences (up to 9.1°), attributed to the influence of non-methoxy substituents and varying ring connectivity .

Table 1: Torsion Angle Variations in Selected Compounds

Electronic and Substituent Effects

The electron-donating nature of methoxy groups contrasts sharply with electron-withdrawing substituents like fluorine or chlorine in analogous compounds:

Comparison with 2,3,5,6-Tetrafluorobenzonitrile

- Substituent Effects: Fluorine atoms are electron-withdrawing, reducing electron density on the benzene ring and altering reactivity.

- Safety and Applications: 2,3,5,6-Tetrafluorobenzonitrile is classified as hazardous under GHS guidelines, with applications in industrial chemicals . No safety data are available for the methoxy analog, suggesting differences in regulatory profiles.

Comparison with 2,3,5,6-Tetrachloroanisole

- Substituent Effects : Chlorine substituents (electron-withdrawing) impart greater steric hindrance and lower solubility compared to methoxy groups.

- Applications : Tetrachloroanisole derivatives are intermediates in pesticide synthesis , whereas methoxy-substituted nitriles may favor pharmaceutical applications due to reduced toxicity.

Table 2: Substituent Effects on Key Properties

Research Findings and Implications

Conformational Rigidity : The minimal torsion angle variations in methoxy-substituted compounds suggest applications requiring stable molecular frameworks, such as liquid crystals or catalysts .

Reactivity Trends : Methoxy groups may direct nitrile reactivity toward nucleophilic addition, whereas electron-withdrawing substituents (e.g., fluorine) could favor electrophilic pathways.

Safety Profiles : Halogenated analogs exhibit higher toxicity and regulatory restrictions compared to methoxy derivatives, influencing their industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.